Cas no 18907-57-8 (Methanone,(4-chlorophenyl)(4-phenyl-1-piperazinyl)-)

Methanone,(4-chlorophenyl)(4-phenyl-1-piperazinyl)- structure
18907-57-8 structure
Product Name:Methanone,(4-chlorophenyl)(4-phenyl-1-piperazinyl)-
Numero CAS:18907-57-8
MF:C17H17ClN2O
MW:300.782683134079
CID:236223
PubChem ID:259486
Update Time:2025-04-19

Methanone,(4-chlorophenyl)(4-phenyl-1-piperazinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,(4-chlorophenyl)(4-phenyl-1-piperazinyl)-
    • 1-(4-Chlor-benzoyl)-3-(tetrazolyl-(5)-methyl)-indol
    • 1-(4-Chlor-benzoyl)-4-phenyl-piperazin
    • 1-(4-chloro-benzoyl)-3-(1(2)H-tetrazol-5-ylmethyl)-indole
    • 1-(4-Chlorobenzoyl)-3-(5-tetrazolylmethyl)indole
    • 1-(4-chloro-benzoyl)-4-phenyl-piperazine
    • 1-(p-Chlorobenzoyl)-3-(1H-tetrazol-5-ylmethyl)indole
    • BL-R 743
    • BRN 0836185
    • INDOLE, 1-(p-CHLOROBENZOYL)-3-(1H-TETRAZOL
    • Intrazol [INN-Spanish]
    • Intrazole
    • Intrazolo [DCIT]
    • Intrazolum [INN-Latin]
    • NSC-89453
    • NSC89453
    • 1-(4-chlorobenzoyl)-4-phenylpiperazine
    • NCIOpen2_009806
    • Z27769946
    • DTXSID30940420
    • SCHEMBL6705171
    • AKOS001296669
    • (4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone
    • 18907-57-8
    • Oprea1_691155
    • CHEMBL4777833
    • AG-670/36000025
    • Oprea1_845275
    • (4-chlorophenyl)(4-phenylpiperazin-1-yl)methanone
    • SR-01000206583
    • SR-01000206583-1
    • Inchi: 1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2
    • Chiave InChI: MMRSPHBFKOUXJI-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(N1CCN(C2C=CC=CC=2)CC1)=O

Proprietà calcolate

  • Massa esatta: 300.10311
  • Massa monoisotopica: 300.1029409g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 341
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 23.6Ų

Proprietà sperimentali

  • PSA: 23.55
  • LogP: 3.30530
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd